molecular formula C22H31ClN6O4S B3326420 Sildenafil HCl CAS No. 252920-86-8

Sildenafil HCl

Numéro de catalogue: B3326420
Numéro CAS: 252920-86-8
Poids moléculaire: 511 g/mol
Clé InChI: SYUVUKKQXAXKHL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sildenafil HCl is a useful research compound. Its molecular formula is C22H31ClN6O4S and its molecular weight is 511 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Sildenafil HCl, commonly known as Viagra, is a selective inhibitor of phosphodiesterase type 5 (PDE5) and is primarily used to treat erectile dysfunction (ED) and pulmonary arterial hypertension (PAH). This article explores its biological activity, including mechanisms of action, pharmacokinetics, efficacy in clinical studies, and potential side effects.

Sildenafil functions by inhibiting PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By preventing cGMP breakdown, sildenafil enhances the effects of nitric oxide (NO), leading to increased cGMP levels in smooth muscle cells. This results in relaxation of vascular smooth muscle and increased blood flow to the penis, facilitating erection during sexual stimulation .

Pharmacokinetics

  • Absorption : Sildenafil is rapidly absorbed after oral administration, with peak plasma concentrations occurring approximately 30 to 120 minutes post-dose.
  • Half-life : The elimination half-life is about 4 hours, allowing for once-daily dosing in many cases.
  • Metabolism : It is primarily metabolized in the liver by cytochrome P450 enzymes, with the major metabolite being N-desmethylsildenafil, which retains some PDE5 inhibitory activity .

Clinical Efficacy

Numerous clinical trials have demonstrated sildenafil's efficacy in treating ED. A meta-analysis of randomized controlled trials reported that sildenafil significantly improves erectile function compared to placebo. The following table summarizes key findings from various studies:

Dosing (mg)Number of TrialsSildenafil Success (%)Placebo Success (%)Relative Benefit (95% CI)NNT (95% CI)
25339162.6 (2.0 to 3.3)4.4 (3.4 to 6.2)
50553173.3 (2.7 to 4.0)2.8 (2.4 to 3.3)
100554173.3 (2.7 to 4.1)2.7 (2.4 to 3.2)
Dose Optimized360193.2 (2.6 to 4.0)2.4 (2.1 to 2.9)

These results indicate that higher doses correlate with improved success rates in achieving erections .

Case Studies

  • Post-Prostatectomy Patients : A study involving men after bilateral nerve-sparing radical prostatectomy showed a response rate of approximately 76% when treated with sildenafil, highlighting its effectiveness in patients with erectile dysfunction secondary to surgical procedures .
  • Patients with Comorbid Conditions : Research has shown that sildenafil is effective even among patients with cardiovascular conditions or those on multiple antihypertensive medications, demonstrating its broad applicability across different patient populations .

Safety and Side Effects

Sildenafil is generally well-tolerated; however, some users report side effects such as headaches, flushing, dyspepsia, and visual disturbances. The incidence of adverse events is higher in patients taking sildenafil compared to placebo but remains manageable:

  • Adverse Events : In clinical trials, about 30% of men experienced treatment-related adverse events compared to 11% on placebo .

Applications De Recherche Scientifique

Treatment of Erectile Dysfunction

Efficacy and Mechanism of Action

Sildenafil functions as a selective inhibitor of phosphodiesterase type 5 (PDE5), which leads to increased levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum, resulting in enhanced erectile function. A systematic review and meta-analysis indicated that sildenafil significantly improves erectile function compared to placebo, with a number needed to treat (NNT) of approximately 2 for one man to achieve improved erections .

Clinical Studies

A notable study involving 2,283 men demonstrated that 83% of those treated with sildenafil reported at least one successful sexual intercourse attempt during treatment, compared to only 45% in the placebo group . Long-term studies have confirmed the safety and efficacy of sildenafil over extended periods, with minimal adverse effects leading to discontinuation .

Treatment of Pulmonary Arterial Hypertension

Sildenafil is also approved for treating PAH, where it works by relaxing blood vessels in the lungs and enhancing blood flow. Clinical trials have shown that sildenafil improves exercise capacity and hemodynamics in patients with PAH classified as WHO functional class II and III .

Key Findings

  • Improvement in Exercise Capacity : In pediatric populations, sildenafil has been shown to enhance oxygen consumption during exercise, indicating significant improvements in physical performance .
  • Safety Profile : The drug exhibits a favorable safety profile with few serious adverse events reported during clinical trials .

Potential Use in COVID-19

Recent studies have explored sildenafil's potential role in managing COVID-19 complications. Its ability to inhibit PDE5 may help reduce pulmonary vasoconstriction associated with the disease. Preliminary clinical trials are underway to evaluate its efficacy in improving outcomes for patients suffering from COVID-19-related complications .

Cancer Treatment

Sildenafil has shown promise in cancer research, particularly concerning colorectal cancer. Studies indicate that it can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:

  • Colorectal Cancer : Administration of sildenafil has been linked to reduced tumor growth and enhanced effectiveness when combined with other chemotherapeutic agents like doxorubicin .
  • Type 2 Diabetes : In diabetic patients, sildenafil has been observed to improve metabolic control and endothelial function, which may have implications for diabetes-related complications .

Comparative Efficacy Table

The following table summarizes the efficacy of sildenafil across different applications:

ApplicationPrimary OutcomeEfficacy Evidence
Erectile DysfunctionImproved sexual functionMeta-analysis: NNT = 2 for improved erections
Pulmonary Arterial HypertensionEnhanced exercise capacitySignificant improvements in hemodynamics
COVID-19Potential reduction in pulmonary complicationsOngoing clinical trials
Cancer (Colorectal)Inhibition of cancer cell proliferationSignificant tumor growth suppression observed
Type 2 DiabetesImproved metabolic controlReduction in glycosylated hemoglobin levels

Propriétés

IUPAC Name

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O4S.ClH/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUVUKKQXAXKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sildenafil HCl
Reactant of Route 2
Reactant of Route 2
Sildenafil HCl
Reactant of Route 3
Reactant of Route 3
Sildenafil HCl
Reactant of Route 4
Reactant of Route 4
Sildenafil HCl
Reactant of Route 5
Reactant of Route 5
Sildenafil HCl
Reactant of Route 6
Reactant of Route 6
Sildenafil HCl

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.